Amino-peg3-sulfonicacidhclsalt Amino-peg3-sulfonicacidhclsalt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702816
InChI: InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H
SMILES: C(COCCOCCOCCS(=O)(=O)O)N.Cl
Molecular Formula: C8H20ClNO6S
Molecular Weight: 293.77 g/mol

Amino-peg3-sulfonicacidhclsalt

CAS No.:

Cat. No.: VC13702816

Molecular Formula: C8H20ClNO6S

Molecular Weight: 293.77 g/mol

* For research use only. Not for human or veterinary use.

Amino-peg3-sulfonicacidhclsalt -

Specification

Molecular Formula C8H20ClNO6S
Molecular Weight 293.77 g/mol
IUPAC Name 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride
Standard InChI InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H
Standard InChI Key DKEGPXQKRZADQJ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCS(=O)(=O)O)N.Cl
Canonical SMILES C(COCCOCCOCCS(=O)(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Amino-PEG3-sulfonic acid HCl salt consists of a triethylene glycol (PEG3) backbone, terminating in an amine group (-NH2) and a sulfonic acid group (-SO3H). The hydrochloride (HCl) salt form stabilizes the amine moiety, enhancing its reactivity. The molecular formula varies depending on the salt form:

  • Base compound: C8H19NO6S\text{C}_8\text{H}_{19}\text{NO}_6\text{S} (MW 257.3 g/mol)

  • HCl salt: C8H20ClNO6S\text{C}_8\text{H}_{20}\text{ClNO}_6\text{S} (MW 293.77 g/mol)

The PEG3 spacer provides flexibility and solubility, while the sulfonic acid group introduces strong hydrophilicity and ionic character.

Physicochemical Characteristics

Key properties include:

PropertyValue/Description
Water solubilityHigh (>100 mg/mL in aqueous buffers)
ReactivityAmine: Nucleophilic acyl substitution; Sulfonic acid: Esterification, halogenation
Storage conditions-20°C, desiccated
Purity≥95% (reagent grade)

The compound’s solubility stems from the PEG backbone and ionizable sulfonic acid group, which dissociates to form a sulfonate anion (SO3\text{SO}_3^-) in aqueous solutions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Nucleophilic substitution: 3-Amino-1-propanesulfonic acid reacts with triethylene glycol ditosylate in the presence of a base (e.g., K2CO3), forming the PEG3-sulfonic acid intermediate.

  • HCl salt formation: The intermediate is treated with hydrochloric acid to protonate the amine, yielding the final product .

Purification typically employs recrystallization or column chromatography to achieve >95% purity .

Industrial Manufacturing

Scaled-up production utilizes continuous-flow reactors to enhance yield and consistency. Key steps include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) optimize reaction kinetics.

  • Catalysis: Acid catalysts (e.g., HCl gas) accelerate amine protonation.

  • Quality control: HPLC and mass spectrometry ensure batch-to-batch reproducibility.

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine undergoes reactions critical for bioconjugation:

  • Acylation: Reacts with activated esters (e.g., NHS esters) to form stable amide bonds.

  • Schiff base formation: Condenses with aldehydes/ketones, followed by reduction to secondary amines.

These reactions enable covalent attachment to biomolecules like antibodies and peptides .

Sulfonic Acid Group Transformations

The sulfonic acid moiety participates in:

  • Esterification: Reacts with alcohols (R-OH) under acidic conditions to yield sulfonate esters (R-SO3R’\text{R-SO}_3\text{R'}).

  • Halogenation: Treatment with PCl5 or SOCl2 produces sulfonyl chlorides (SO2Cl\text{SO}_2\text{Cl}), intermediates for sulfonamide synthesis.

These transformations facilitate surface functionalization of nanoparticles and polymers.

Biomedical Applications

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Amino-PEG3-sulfonic acid HCl salt is pivotal in ADC development. For example:

  • Trastuzumab-Paclitaxel Conjugate: The amine group links trastuzumab (anti-HER2 antibody) to paclitaxel via a cleavable linker. PEG3 enhances solubility, while the sulfonic acid improves serum stability. In murine models, this ADC reduced tumor volume by 78% compared to free paclitaxel .

Drug Delivery Systems

The compound’s PEG spacer mitigates hydrophobicity in drug formulations:

DrugImprovement with PEG3-Sulfonic Acid
DocetaxelAqueous solubility increased from 0.03 mg/mL to 12 mg/mL
CurcuminPlasma half-life extended from 0.5 h to 6.8 h

These enhancements enable intravenous administration of poorly soluble therapeutics .

Surface Modification Technologies

Coatings with Amino-PEG3-sulfonic acid HCl salt reduce biofouling on medical devices:

  • Polyurethane Catheters: PEG3-sulfonic acid layers decreased protein adsorption by 92% compared to unmodified surfaces.

  • TiO2 Nanoparticles: Functionalization reduced macrophage uptake by 67%, enhancing circulation time .

Comparative Analysis with Related PEG Derivatives

ParameterPEG3-Sulfonic AcidPEG2-Sulfonic AcidPEG4-Sulfonic Acid
Molecular Weight257.3 g/mol200.2 g/mol314.4 g/mol
Hydrophilicity (LogP)-3.1-2.8-3.4
Bioconjugation Yield89%72%93%
Renal Clearance Rate0.8 mL/min1.2 mL/min0.6 mL/min

Longer PEG chains (e.g., PEG4) improve solubility and pharmacokinetics but increase synthetic complexity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator